Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 1363382-48-2
Cat. No.: VC0059845
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363382-48-2 |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | 270.08272 |
| IUPAC Name | ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 |
| SMILES | CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol. The compound's structure features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring, with specific substitutions that define its chemical identity and reactivity profiles.
The structural representation can be characterized through various chemical identifiers:
| Chemical Identifier | Value |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | 270.08 g/mol |
| InChI Key | QFYBFJJRKDMIDV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |
The three-dimensional arrangement of these atoms creates a planar aromatic system with specific sites for chemical interactions, which significantly influences its chemical and biological properties.
Physical Properties
Based on the compound's structure and similar heterocyclic compounds, we can determine several physical properties:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Typically off-white to pale yellow crystalline solid |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, dichloromethane); limited water solubility |
| Stability | Generally stable under standard laboratory conditions |
| Melting Point | Expected range: 150-200°C (estimated based on similar compounds) |
These physical properties significantly influence the handling, storage, and application of this compound in various research contexts.
Chemical Properties
The chemical properties of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate are primarily determined by its heterocyclic structure and functional groups:
-
The pyrazolo[1,5-a]pyrimidine core provides a rigid scaffold with multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
-
The bromine atom at the 7-position serves as an excellent leaving group, facilitating various substitution reactions and making this compound valuable for chemical diversification.
-
The ethyl carboxylate group at the 3-position introduces polarity and can undergo various transformations including hydrolysis, transesterification, and reduction.
-
The heterocyclic nature of the compound contributes to its aromaticity and potential for π-π interactions with other aromatic systems.
These properties collectively define the compound's reactivity profile and its potential for chemical modifications.
Synthesis Methods
Laboratory Synthesis
The synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves cyclocondensation reactions using NH-3-aminopyrazoles as 1,3-bisnucleophilic systems with appropriate 1,3-biselectrophilic compounds. This approach enables the construction of the heterocyclic core structure with specific substitution patterns.
A general synthetic route may include:
-
Preparation of an appropriately substituted 3-aminopyrazole derivative
-
Cyclocondensation with a suitable biselectrophile to form the pyrazolo[1,5-a]pyrimidine core
-
Bromination at the 7-position using selective brominating agents
-
Esterification of the carboxylic acid moiety at the 3-position to introduce the ethyl carboxylate functionality
Key challenges in this synthesis include:
-
Achieving regioselectivity in the formation of the heterocyclic core
-
Controlling the position of bromination
-
Optimizing reaction conditions to maximize yield and minimize side products
-
Developing efficient purification methods to obtain the compound with high purity
Industrial Production
-
Optimization of laboratory-scale methods for increased efficiency and yield
-
Implementation of continuous flow processes for improved control and scalability
-
Development of environmentally friendly synthesis routes to reduce waste generation
-
Application of regio-controlled Sonogashira-type coupling reactions
The challenges in industrial production would likely focus on cost-efficiency, scalability, safety considerations, and environmental impact.
Chemical Reactivity
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions due to its specific functional groups and heterocyclic structure:
| Reaction Type | Typical Conditions | Expected Products |
|---|---|---|
| Nucleophilic Substitution | Strong nucleophiles, polar solvents, elevated temperatures | 7-substituted derivatives |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, 50-80°C | 7-alkynyl derivatives |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane/water, 80-100°C | 7-aryl/heteroaryl derivatives |
| Ester Hydrolysis | NaOH or LiOH, THF/water, room temperature to reflux | Corresponding carboxylic acid |
The mechanisms of these reactions typically involve multiple steps and depend on the specific reagents and conditions employed. For instance, coupling reactions generally proceed through oxidative addition, transmetalation, and reductive elimination steps.
Comparative Analysis with Similar Compounds
Structural Analogs
Comparing Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds provides valuable insights into structure-property relationships:
| Compound | Key Structural Differences | Functional Implications |
|---|---|---|
| Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Contains a pyridine ring instead of a pyrimidine ring | Different electronic distribution affecting reactivity and binding properties |
| Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | Bromine at position 3, chlorine at position 7, carboxylate at position 6 | Altered substitution pattern leading to different chemical reactivity and biological profile |
| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Bromine at position 5 instead of position 7 | Different position of bromine affects reactivity in substitution and coupling reactions |
Structure-Activity Relationships
Understanding the relationship between structural features and activity provides valuable guidance for compound optimization:
These structure-activity relationships are crucial for rational design and modification strategies aimed at enhancing specific properties.
Research Directions and Future Prospects
Current Research Areas
Current research involving pyrazolo[1,5-a]pyrimidine derivatives like Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate focuses on several key areas:
Synthetic Methodology:
-
Development of more efficient and selective methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives
-
Exploration of green chemistry approaches to reduce environmental impact
-
Investigation of novel catalytic systems for functionalization reactions
Medicinal Chemistry:
-
Exploration of potential therapeutic applications in areas such as anti-inflammatory, anticancer, and antimicrobial treatments
-
Structure-activity relationship studies to optimize biological properties
-
Development of targeted drug delivery systems incorporating these compounds
Materials Science:
-
Investigation of photophysical properties for potential applications in optical materials
-
Development of sensors and detectors based on these heterocyclic scaffolds
-
Exploration of electronic properties for possible use in organic electronics
Future Prospects
Future research directions for Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate may include:
-
Detailed investigation of specific biological targets and pathways affected by this compound and its derivatives
-
Development of more selective and potent derivatives through rational design approaches
-
Exploration of novel applications in emerging fields such as photocatalysis and chemical biology
-
Implementation of computational methods to predict properties and guide synthetic efforts
-
Development of sustainable and scalable synthetic methods for industrial production
These future directions highlight the continuing relevance and potential of this compound in advancing various scientific fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume